Bis(chloromethyl) carbonate
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Overview
Description
Bis(chloromethyl) carbonate is an organic compound with the molecular formula C₃H₄Cl₂O₃. It is a versatile reagent used in organic synthesis, particularly in the preparation of various polymers and pharmaceuticals. This compound is known for its reactivity and ability to introduce chloromethyl groups into other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(chloromethyl) carbonate can be synthesized through the reaction of phosgene with methanol in the presence of a base. The reaction typically proceeds as follows:
COCl2+2CH3OH→C3H4Cl2O3+2HCl
Industrial Production Methods
In industrial settings, this compound is produced by reacting phosgene with methanol under controlled conditions. The reaction is carried out in a closed system to prevent the release of toxic phosgene gas. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Bis(chloromethyl) carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloromethyl groups.
Hydrolysis: In the presence of water, it hydrolyzes to form methanol and carbon dioxide.
Polymerization: It can be used as a monomer in the synthesis of polycarbonates.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Lewis acids like zinc chloride can catalyze certain reactions involving this compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.
Hydrolysis Products: Methanol and carbon dioxide are the primary products of hydrolysis.
Scientific Research Applications
Bis(chloromethyl) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chloromethyl groups into molecules.
Biology: It is employed in the modification of biomolecules for various biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism by which bis(chloromethyl) carbonate exerts its effects involves the formation of reactive intermediates that can undergo further chemical transformations. The chloromethyl groups in the compound are highly reactive and can participate in various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
Bis(trichloromethyl) carbonate:
Dichloromethyl carbonate: Another related compound with similar reactivity but different physical properties.
Uniqueness
Bis(chloromethyl) carbonate is unique due to its specific reactivity and the ability to introduce chloromethyl groups into a wide range of molecules. Its versatility in organic synthesis and industrial applications makes it a valuable compound in various fields.
Properties
IUPAC Name |
bis(chloromethyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O3/c4-1-7-3(6)8-2-5/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUDZUPUUSUAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(=O)OCCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-94-0 |
Source
|
Record name | dichloromethyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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